N-(2-ethoxyphenyl)-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
N-(2-ethoxyphenyl)-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.492. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A series of dihydropyrimidine derivatives were synthesized by condensing newly synthesized compounds with variously substituted acetoacetanilides and urea, characterized by NMR, IR spectroscopy, and mass spectrometry. These compounds were evaluated for their antidiabetic activity using the α-amylase inhibition assay (Lalpara et al., 2021).
- Ethyl-1-carbamoyl-4-(2 or 4-substituted phenyl)-6-methyl-2-oxo-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates were synthesized through ultrasonically assisted Vilsmeier-Haack reaction, showing significant antiplatelet and moderate anticardiac activities (Chatterjee et al., 2010).
Chemical Properties and Applications
- Thermodynamic properties, including combustion energies, enthalpies of combustion, and formation of tetrahydropyrimidine-5-carboxylic acid esters, were experimentally obtained and analyzed. The study provides insights into the enthalpies of fusion, vaporization, and sublimation of these compounds (Klachko et al., 2020).
- Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds showed significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Biological Activities
- Some synthesized compounds demonstrated potential as antimicrobial agents against a variety of bacterial strains and fungi, indicating their potential application in developing new therapeutic agents (Altundas et al., 2010).
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-4-32-19-12-8-7-11-18(19)27-24(29)21-15(2)26-25(30)28-23(21)22-17-10-6-5-9-16(17)13-14-20(22)31-3/h5-14,23H,4H2,1-3H3,(H,27,29)(H2,26,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWSONIPSKXESA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=C(C=CC4=CC=CC=C43)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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